molecular formula C17H11Cl3O3 B3585996 4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one

4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one

Cat. No.: B3585996
M. Wt: 369.6 g/mol
InChI Key: BQZXCVJKLCIWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one can be achieved through various synthetic routes. One efficient method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions to yield 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This intermediate is then reacted with 2,3,6-trichlorophenylmethanol to form the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and cyclooxygenase, leading to its antimicrobial and anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

4-Methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one is unique compared to other coumarin derivatives due to the presence of the 2,3,6-trichlorophenylmethoxy group at the 7-position. This structural modification enhances its biological activity and fluorescence properties . Similar compounds include:

Properties

IUPAC Name

4-methyl-7-[(2,3,6-trichlorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3O3/c1-9-6-16(21)23-15-7-10(2-3-11(9)15)22-8-12-13(18)4-5-14(19)17(12)20/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZXCVJKLCIWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC(=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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